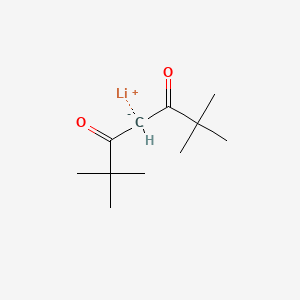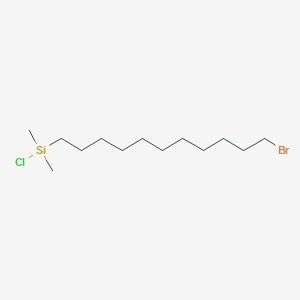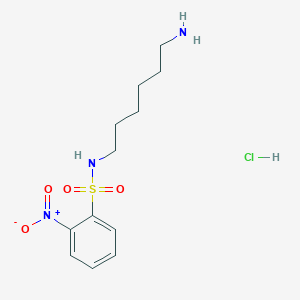
Lithium-2,2,6,6-Tetramethyl-3,5-dioxoheptan-4-id
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium is an organolithium compound widely used in various fields of chemistry. It is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry. The compound is characterized by the presence of a lithium ion coordinated to a 2,2,6,6-tetramethyl-3,5-heptanedionato ligand, which provides unique chemical properties.
Wissenschaftliche Forschungsanwendungen
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
It is known that this compound can be used as an organic synthesis raw material .
Biochemical Pathways
It is known that this compound can be used in various applications including organic synthesis , suggesting that it may influence a variety of biochemical pathways.
Action Environment
It is known that this compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a lithium base. One common method is to dissolve 2,2,6,6-tetramethyl-3,5-heptanedione in anhydrous tetrahydrofuran and add lithium diisopropylamide at low temperatures. The reaction mixture is then stirred and allowed to warm to room temperature, resulting in the formation of (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium .
Industrial Production Methods
Industrial production of (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium salts of the corresponding carboxylic acids.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The lithium ion can be substituted with other metal ions to form metal complexes.
Common Reagents and Conditions
Common reagents used in reactions with (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal salts for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include lithium salts, lithium alkoxides, and various metal complexes, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A precursor to (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium, used as a ligand in metal complexes.
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate): A similar compound used in catalysis and material science.
Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with applications in catalysis and material science.
Uniqueness
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium is unique due to its high reactivity and stability, making it a versatile reagent in synthetic chemistry. Its ability to form stable complexes with various metal ions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
22441-13-0 |
|---|---|
Molekularformel |
C11H20LiO2 |
Molekulargewicht |
191.2 g/mol |
IUPAC-Name |
lithium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H2,1-6H3; |
InChI-Schlüssel |
GSPVGSMROLCBGA-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C |
Kanonische SMILES |
[Li].CC(C)(C)C(=O)CC(=O)C(C)(C)C |
Key on ui other cas no. |
22441-13-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol](/img/structure/B1593003.png)






